molecular formula C9H10ClNO3 B2806761 2-(2-Chloro-4-methoxyphenyl)-DL-glycine CAS No. 1037423-77-0

2-(2-Chloro-4-methoxyphenyl)-DL-glycine

Cat. No. B2806761
M. Wt: 215.63
InChI Key: GVHKGEAFGVTYPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(2-Chloro-4-methoxyphenyl)acetonitrile” is related and has a CAS Number of 170737-93-6 . Its molecular weight is 181.62 . The compound is used in laboratory chemicals .


Molecular Structure Analysis

The InChI code for “(2-Chloro-4-methoxyphenyl)acetonitrile” is 1S/C9H8ClNO/c1-12-8-3-2-7 (4-5-11)9 (10)6-8/h2-3,6H,4H2,1H3 . This can be used to derive the molecular structure.

Scientific Research Applications

Environmental Impact and Herbicide Transport

Research has explored the environmental impact of herbicides, including the transport of residual and contact herbicides through soil. A study using lysimeters investigated the leaching of various herbicides, including glyphosate, under heavy rainfall conditions. This research highlighted the complexity of preferential flow in soil, demonstrating that even chemicals strongly sorbed to soil could quickly reach groundwater. Despite preferential flow, glyphosate showed minimal transport at environmentally concerning concentrations, underscoring its relative environmental safety compared to other herbicides (Malone et al., 2004).

Synthesis and Chemical Properties

The synthesis and investigation of various glycine derivatives have been subjects of research. For example, a study on the ammonolysis of p-hydroxymandelic acid, a precursor for DL-2-(p-hydroxyphenyl)glycine, offered insights into optimizing yields and understanding reaction kinetics (Powar & Chandalia, 2007). Additionally, research on solubility and solvation thermodynamics of glycine and its derivatives in various solutions has contributed to understanding their physicochemical properties (Roy et al., 2017).

Pharmaceutical and Biological Applications

Glycine derivatives, including 2-(2-Chloro-4-methoxyphenyl)-DL-glycine, play crucial roles in pharmaceuticals. An example is the synthesis of N-(2-chloroethyl)glycine and -DL-alanine esters, showcasing methods for creating compounds with potential therapeutic applications (Aladzheva et al., 2007). Furthermore, the development of PET radioligands for the glycine-binding site of NMDA receptors involves glycine derivatives, demonstrating their significance in neuroimaging and neurological research (Fuchigami et al., 2009).

Safety And Hazards

The compound “2-(2-Chloro-4-methoxyphenyl)-3-oxobutyronitrile” is recommended for use as laboratory chemicals, and uses advised against include food, drug, pesticide or biocidal product use . For safety data sheets, please refer to the appropriate resources .

properties

IUPAC Name

2-amino-2-(2-chloro-4-methoxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-14-5-2-3-6(7(10)4-5)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVHKGEAFGVTYPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(C(=O)O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloro-4-methoxyphenyl)-DL-glycine

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